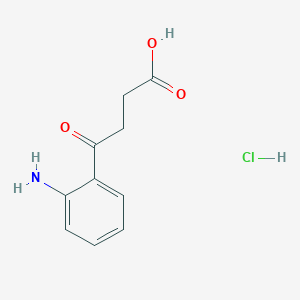

4-(2-Aminophenyl)-4-oxobutanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminophenylboronic acid hydrochloride is a compound used in various applications, including the preparation of modified reduced graphene composite material used as a sugar sensor . It’s also used in the preparation of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-Aminophenylboronic acid hydrochloride, has a linear formula of C6H8BNO2 · HCl .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Aminophenylboronic acid hydrochloride, include a melting point of 195-200 °C .

Scientific Research Applications

Vibrational Spectroscopy and Structural Analysis

Research by Fernandes et al. (2017) focused on the vibrational spectroscopic analysis of chloramphenicol succinate, a derivative of 4-oxobutanoic acid, using Raman and infrared spectroscopy supported by DFT calculations. The study elucidated significant homomeric synthons in the chloramphenicol derivative, showcasing its potential for detailed structural analysis in pharmaceutical compounds (Fernandes et al., 2017).

Molecular Docking and Pharmacological Importance

Vanasundari et al. (2018) presented a comparative study on derivatives of 4-oxobutanoic acid through spectroscopic, structural, and molecular docking approaches. This study highlighted the compounds' biological activities and their potential as nonlinear optical materials, emphasizing their importance in pharmacological research (Vanasundari et al., 2018).

Corrosion Inhibition

The investigation into the inhibitive effect of derivatives on the corrosion of mild steel in HCl medium by Lagrenée et al. (2001) demonstrated that certain derivatives can act as corrosion inhibitors, highlighting the compound's application in materials science and engineering (Lagrenée et al., 2001).

Enzymatic Assays and Biological Applications

Song et al. (2010) explored the use of D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid in enzymatic assays of D-amino acid oxidase activity. This study provides insight into the compound's utility in biochemical assays and its potential implications for diabetes research (Song et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

4-(2-aminophenyl)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTYCKGXWPSYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide](/img/structure/B2435644.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)

![4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2435647.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2435657.png)

![5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2435658.png)

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)